

N,N-Diethylcyclopropanecarboxamide: A Technical Guide to a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *N,N-diethylcyclopropanecarboxamide*

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Abstract

The cyclopropyl group is a highly sought-after motif in modern drug discovery and organic synthesis. Its inherent ring strain and unique electronic properties impart valuable conformational rigidity and metabolic stability to parent molecules.[1][2] When incorporated into an N,N-diethylcarboxamide scaffold, the resulting molecule, **N,N-diethylcyclopropanecarboxamide**, emerges as a potent and versatile building block. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and diverse reactivity, highlighting its role in advanced synthetic applications for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Amide Moiety

N,N-diethylcyclopropanecarboxamide (CAS 10374-28-4) is an organic compound that merges two structurally significant functional groups: a strained three-membered cyclopropane ring and a tertiary diethylamide. This combination is not merely incidental; it is a strategic design that unlocks unique synthetic possibilities.

- **The Cyclopropane Ring:** This small, highly strained carbocycle acts as a "conformational lock," restricting the flexibility of molecular scaffolds, which can lead to enhanced binding

affinity and selectivity for biological targets.[2] The high s-character of its C-C bonds gives it unique electronic properties, sometimes described as being intermediate between alkanes and alkenes. Furthermore, the high C-H bond dissociation energy often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, a desirable trait in drug design.[1]

- The N,N-Diethylamide Group: This functional group is a powerful synthetic handle. As a tertiary amide, it is generally robust and resistant to hydrolysis. Crucially, it is one of the most effective directing groups in organic synthesis, particularly for Directed ortho-Metalation (DoM), enabling regioselective functionalization of adjacent aromatic or heteroaromatic systems.[3][4]

The convergence of these features makes **N,N-diethylcyclopropanecarboxamide** a valuable precursor for introducing the cyclopropyl moiety into complex molecules and a stable platform for further, highly controlled synthetic transformations.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of **N,N-diethylcyclopropanecarboxamide** are summarized below. It is a colorless to pale yellow liquid, soluble in common organic solvents, and possesses moderate stability under standard laboratory conditions.[5]

Property	Value	Source
CAS Number	10374-28-4	[6]
Molecular Formula	C ₈ H ₁₅ NO	[6]
Molecular Weight	141.21 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[5]
Purity	Typically ≥95%	[5][7]

Spectroscopic Data Interpretation

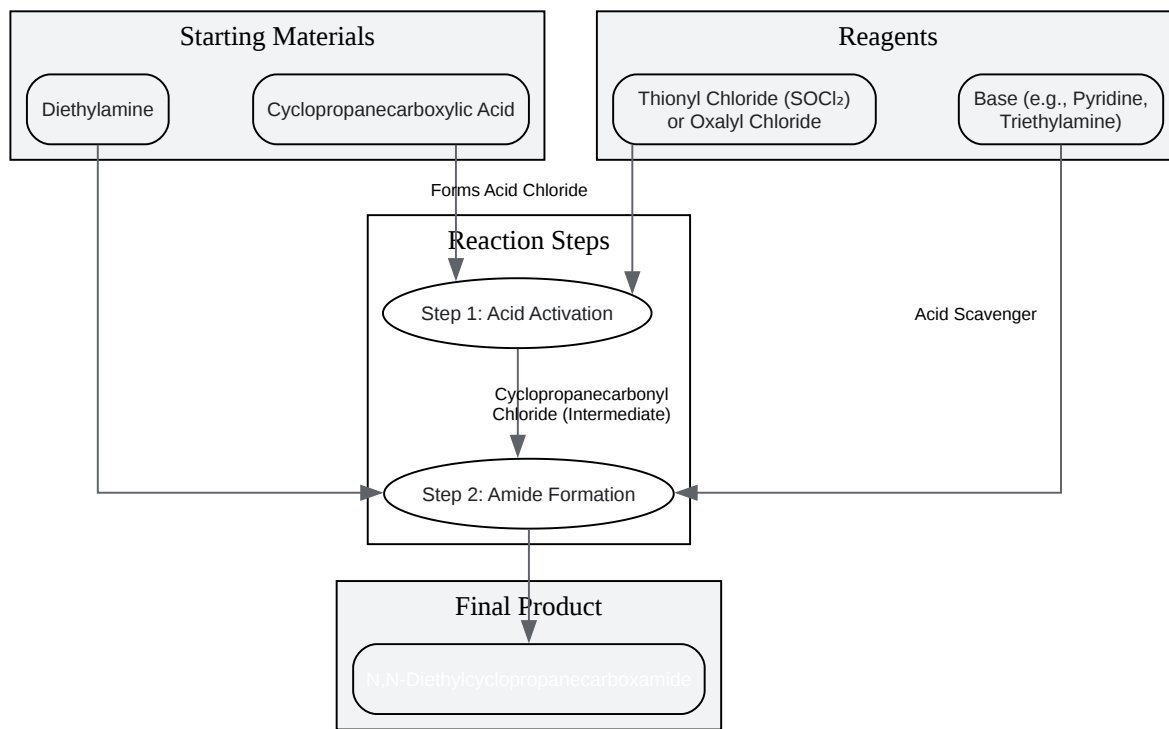
The structural features of **N,N-diethylcyclopropanecarboxamide** give rise to a distinct spectroscopic signature.

Spectroscopy	Characteristic Absorptions / Signals
IR Spectroscopy	~1630-1690 cm^{-1} (s): Strong C=O stretch of the tertiary amide.[8][9] ~2850-2950 cm^{-1} (m-s): Aliphatic C-H stretching from ethyl and cyclopropyl groups.[10] No N-H stretch around 3300-3500 cm^{-1} , confirming its tertiary amide nature.[8]
^1H NMR Spectroscopy	~3.3 ppm (q): Two overlapping or distinct quartets for the -N-CH ₂ -CH ₃ groups. The restricted rotation around the C-N amide bond can make these methylene protons diastereotopic, resulting in separate signals.[11] [12] ~1.1 ppm (t): Triplet for the -N-CH ₂ -CH ₃ groups. ~1.5-0.7 ppm (m): Complex multiplets corresponding to the methine and methylene protons on the cyclopropane ring.
^{13}C NMR Spectroscopy	~170-175 ppm: Carbonyl carbon (C=O) of the amide. ~40-45 ppm: Methylene carbons of the ethyl groups (-CH ₂ -CH ₃). ~10-15 ppm: Methyl carbons of the ethyl groups (-CH ₂ -CH ₃). ~8-15 ppm: Carbons of the cyclopropane ring.

Synthesis and Experimental Protocol

N,N-diethylcyclopropanecarboxamide is most reliably and efficiently synthesized via the acylation of diethylamine with a cyclopropanecarboxylic acid derivative, typically the acid chloride.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **N,N-diethylcyclopropanecarboxamide**.

Detailed Laboratory Protocol

This protocol describes the preparation of **N,N-diethylcyclopropanecarboxamide** from cyclopropanecarboxylic acid.

Materials:

- Cyclopropanecarboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride

- Anhydrous Dichloromethane (DCM)
- Diethylamine
- Triethylamine (TEA) or Pyridine
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and ice bath
- Rotary evaporator

Procedure:

Step 1: Preparation of Cyclopropanecarbonyl Chloride

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a trap), add cyclopropanecarboxylic acid (1.0 eq).
- Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.[\[13\]](#)
- Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours or until gas evolution (HCl and SO_2) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by TLC).
- Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (this step should be performed in a well-ventilated fume hood). The resulting crude cyclopropanecarbonyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

- Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to

0°C using an ice bath.

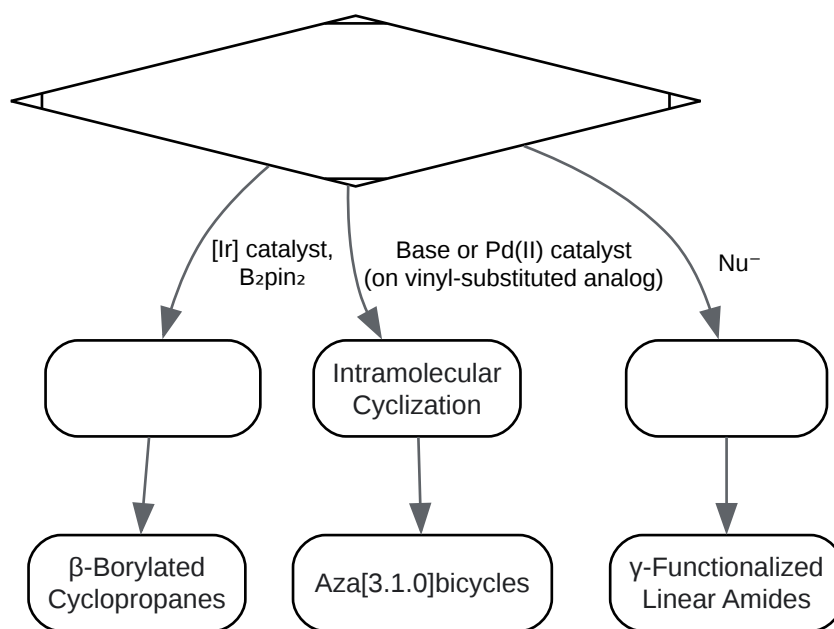
- In a separate container, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Add the diethylamine/triethylamine solution dropwise to the cooled cyclopropanecarbonyl chloride solution over 15-30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours or until completion (monitored by TLC or GC-MS).

Step 3: Work-up and Purification

- Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **N,N-diethylcyclopropanecarboxamide**.

Reactivity and Applications as a Synthetic Building Block

The true value of **N,N-diethylcyclopropanecarboxamide** lies in its predictable and versatile reactivity, enabling the construction of complex molecular architectures.



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Caption: Key reaction pathways of **N,N-diethylcyclopropanecarboxamide**.

C(sp³)-H Borylation

The cyclopropyl C-H bonds, particularly at the methylene positions, can be selectively functionalized. Iridium-catalyzed C-H borylation reactions provide a powerful method for installing a boronate ester group.^{[14][15]} This transformation occurs with high selectivity for the methylene C-H bonds over the methine C-H bond.^{[16][17]} The resulting cyclopropylboronate esters are exceptionally versatile intermediates that can be used in Suzuki-Miyaura cross-coupling, oxidation to alcohols, or amination reactions, providing a gateway to a wide array of substituted cyclopropane derivatives.^[16]

Intramolecular Cyclizations

When appended with a suitable reactive partner, such as a vinyl group, cyclopropanecarboxamides can undergo powerful intramolecular cyclization reactions. For example, vinyl cyclopropanecarboxamides can be transformed into conformationally restricted aza[3.1.0]bicycles through either a base-promoted intramolecular addition or a palladium-catalyzed aza-Wacker-type reaction.^{[18][19][20]} These bicyclic structures are prevalent in a number of natural products and bioactive compounds, making this a highly valuable transformation in medicinal chemistry.^[20]

Nucleophilic Ring-Opening

The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions by nucleophiles, particularly when activated by an electron-withdrawing group like a carboxamide.^[21] This reaction pathway converts the cyclic building block into a linear, gamma-functionalized amide. This "ring-opening" strategy provides a stereocontrolled method for accessing acyclic structures that might be difficult to synthesize through traditional linear approaches.

Potential as a Directing Group

While not directly attached to an aromatic ring, the N,N-diethylamide moiety can be used as a powerful directing group for ortho-metalation if this building block is incorporated into an aromatic system (e.g., N,N-diethyl-1-phenylcyclopropanecarboxamide). The amide's Lewis basic oxygen atom coordinates to an organolithium base, directing deprotonation to the nearest ortho position on the aromatic ring with high regioselectivity.^{[22][23][24]} This allows for the precise introduction of a wide range of electrophiles, a cornerstone strategy in the synthesis of polysubstituted aromatics.^{[3][4]}

Safety and Handling

As with all chemical reagents, **N,N-diethylcyclopropanecarboxamide** should be handled with appropriate care in a well-ventilated chemical fume hood.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Note: A specific, detailed Safety Data Sheet (SDS) for **N,N-diethylcyclopropanecarboxamide** (CAS 10374-28-4) should be consulted prior to use.

Conclusion

N,N-diethylcyclopropanecarboxamide is far more than a simple amide. It is a strategically designed building block that offers a powerful combination of conformational constraint, metabolic stability, and versatile reactivity. Its ability to undergo selective C-H functionalization, participate in intramolecular cyclizations, and serve as a precursor for both cyclopropyl-containing targets and ring-opened linear systems makes it an invaluable tool for the modern synthetic chemist. For professionals in drug discovery and materials science, this compound provides a reliable and efficient means to access novel and complex molecular architectures.

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